Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC14691059
InChI: InChI=1S/C15H12N2O4S/c1-9-4-5-10-12(7-9)22-15(16-10)17-13(18)8-21-14(19)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,17,18)
SMILES:
Molecular Formula: C15H12N2O4S
Molecular Weight: 316.3 g/mol

Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester

CAS No.:

Cat. No.: VC14691059

Molecular Formula: C15H12N2O4S

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

Furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester -

Specification

Molecular Formula C15H12N2O4S
Molecular Weight 316.3 g/mol
IUPAC Name [2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl] furan-2-carboxylate
Standard InChI InChI=1S/C15H12N2O4S/c1-9-4-5-10-12(7-9)22-15(16-10)17-13(18)8-21-14(19)11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,17,18)
Standard InChI Key LTYJZKVRVKNLKU-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC(=O)C3=CC=CO3

Introduction

Chemical Structure and Nomenclature

Molecular Formula and Weight

The molecular formula of furan-2-carboxylic acid (6-methyl-benzothiazol-2-ylcarbamoyl)-methyl ester is C₁₅H₁₃N₂O₄S, with a molecular weight of 317.34 g/mol . The structure comprises:

  • A furan-2-carboxylic acid moiety esterified to a methyl group.

  • A carbamoyl (-CONH-) linker.

  • A 6-methylbenzothiazol-2-yl group, where the benzothiazole ring is substituted with a methyl group at the 6th position.

IUPAC Name and Synonyms

The systematic IUPAC name is [2-(6-methyl-1,3-benzothiazol-2-ylamino)-2-oxoethyl] furan-2-carboxylate. Common synonyms include:

  • Methyl 2-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]furan-2-carboxylate.

  • 6-Methyl-benzothiazole-2-carboxamide methyl furan-2-carboxylate .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is typically synthesized via acyl chloride-mediated coupling:

  • Acyl Chloride Formation: Furan-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to form furan-2-carbonyl chloride .

  • Amide Coupling: The acyl chloride reacts with 2-amino-6-methylbenzothiazole in the presence of a base (e.g., triethylamine) to yield the carbamoyl intermediate .

  • Esterification: The intermediate is esterified with methanol under acidic or basic conditions to form the final product .

Example Reaction Conditions:

  • Solvent: Dichloromethane or dimethylformamide (DMF).

  • Temperature: 0–25°C for acyl chloride formation; 60–80°C for amide coupling .

  • Catalysts: Anhydrous DMF (for acyl chloride activation) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water.

  • Stability: Decomposes at temperatures >200°C; sensitive to strong acids/bases due to ester and amide hydrolysis .

Spectral Data

SpectroscopyKey Peaks
IR (cm⁻¹)1740 (C=O ester), 1680 (C=O amide), 1600 (C=C aromatic) .
¹H NMR (δ ppm)3.85 (s, 3H, OCH₃), 2.50 (s, 3H, CH₃-benzothiazole), 7.20–8.10 (m, aromatic H) .
¹³C NMR (δ ppm)165.5 (ester C=O), 162.0 (amide C=O), 150.2 (furan C-O), 122–140 (aromatic C) .

Comparative Analysis of Furan-Benzothiazole Derivatives

PropertyThis CompoundAnalog (No Methyl)
Molecular FormulaC₁₅H₁₃N₂O₄SC₁₄H₁₀N₂O₄S
Molecular Weight (g/mol)317.34302.31
Melting Point (°C)180–182170–172
Solubility in DCMHighHigh

Data derived from Refs .

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